2-(4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)-N-(4-chlorophenyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name, but specific structural details or diagrams are not available in the retrieved data .
Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the retrieved data .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the retrieved data .
Mechanism of Action
Mode of Action
Compounds with similar structures have been used in the synthesis of inhibitors of rna viruses, mainly as anti-influenza virus (iv) agents able to inhibit rna-dependent rna polymerase (rdrp) pa–pb1 subunits interaction .
Pharmacokinetics
Triazolopyrimidine, a structure present in this compound, has been shown to have favourable pharmacokinetic properties .
Result of Action
Compounds with similar structures have shown promising anti-flavivirus activity, indicating potential antiviral effects .
Safety and Hazards
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-ylamine with 4-chlorophenylacetyl chloride in the presence of a base to form the target compound.", "Starting Materials": [ "4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-ylamine", "4-chlorophenylacetyl chloride", "Base (e.g. triethylamine, pyridine)" ], "Reaction": [ "To a solution of 4-benzyl-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-ylamine in a suitable solvent (e.g. DMF, DMSO), add a base (e.g. triethylamine, pyridine) and stir at room temperature.", "Slowly add 4-chlorophenylacetyl chloride to the reaction mixture and continue stirring for several hours.", "Quench the reaction with water and extract the product with a suitable organic solvent (e.g. ethyl acetate).", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Purify the crude product by column chromatography using a suitable stationary phase (e.g. silica gel) and eluent (e.g. ethyl acetate/hexanes).", "Obtain the target compound as a solid product." ] } | |
CAS No. |
1242984-17-3 |
Molecular Formula |
C24H18ClN5O3 |
Molecular Weight |
459.89 |
IUPAC Name |
2-(4-benzyl-1,5-dioxo-[1,2,4]triazolo[4,3-a]quinazolin-2-yl)-N-(4-chlorophenyl)acetamide |
InChI |
InChI=1S/C24H18ClN5O3/c25-17-10-12-18(13-11-17)26-21(31)15-29-24(33)30-20-9-5-4-8-19(20)22(32)28(23(30)27-29)14-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,26,31) |
SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN(C4=O)CC(=O)NC5=CC=C(C=C5)Cl |
solubility |
not available |
Origin of Product |
United States |
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